Chlorodiisopropylsilane

Catalog No.
S1899540
CAS No.
2227-29-4
M.F
C6H14ClSi
M. Wt
149.71 g/mol
Availability
In Stock
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Chlorodiisopropylsilane

CAS Number

2227-29-4

Product Name

Chlorodiisopropylsilane

Molecular Formula

C6H14ClSi

Molecular Weight

149.71 g/mol

InChI

InChI=1S/C6H14ClSi/c1-5(2)8(7)6(3)4/h5-6H,1-4H3

InChI Key

IGSUJBNDAWQLST-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)Cl

Canonical SMILES

CC(C)[Si](C(C)C)Cl

Chlorodiisopropylsilane, also known as diisopropylchlorosilane, is a chemical compound with the molecular formula C6H15ClSi\text{C}_6\text{H}_{15}\text{ClSi} and a molecular weight of 150.72 g/mol. It is characterized by the presence of silicon bonded to chlorine and two isopropyl groups. This compound appears as a clear, colorless liquid and is notable for its reactivity, particularly with moisture, leading to the liberation of hydrochloric acid upon hydrolysis .

  • Precursor for Organic Functionalization

    Due to the reactivity of the Si-Cl bond, chlorodiisopropylsilane can be used as a precursor for grafting organic functionalities onto various substrates. Researchers have utilized chlorodiisopropylsilane to modify surfaces like glass and silicon wafers with organic groups, creating new materials with tailored properties for applications in electronics, biomaterials, and sensors [].

  • Synthesis of Organosilicon Compounds

    Chlorodiisopropylsilane can be a reactant in the synthesis of various organosilicon compounds. Through reactions like hydrosilylation and dehydrochlorination, researchers can convert chlorodiisopropylsilane into more complex organosilanes with specific functionalities. These organosilanes find use in diverse fields such as organic chemistry, catalysis, and polymer science [].

  • Silicone Polymer Research

    In some scientific studies, chlorodiisopropylsilane is used as a model compound to investigate the mechanisms and kinetics of silicone polymer formation. By studying the reactions of chlorodiisopropylsilane with water or other nucleophiles, researchers can gain insights into the processes involved in silicone polymer synthesis and develop new methods for controlled polymerization.

  • Hydrolysis: When exposed to water, chlorodiisopropylsilane reacts to produce hydrochloric acid and siloxanes. The general reaction can be represented as:
    C6H15ClSi+H2OC6H14SiO+HCl\text{C}_6\text{H}_{15}\text{ClSi}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_{14}\text{SiO}+\text{HCl}
  • Silylation: It is used in silylation reactions, where it can introduce the diisopropylsilyl group into organic molecules, enhancing their stability and reactivity. This is particularly useful in organic synthesis for modifying alcohols and ketones .
  • Reduction Reactions: Chlorodiisopropylsilane can reduce β-hydroxy ketones to anti-1,3-diols in diastereoselective manners, making it valuable in synthetic organic chemistry .

Chlorodiisopropylsilane is synthesized through several methods:

  • Reaction with Trichlorosilane: A common method involves reacting trichlorosilane with isopropylmagnesium chloride. The reaction typically yields chlorodiisopropylsilane with a purity of 95% to 99%:
    Trichlorosilane+Isopropylmagnesium chlorideChlorodiisopropylsilane\text{Trichlorosilane}+\text{Isopropylmagnesium chloride}\rightarrow \text{Chlorodiisopropylsilane}
  • Direct Chlorination: Another method includes direct chlorination of diisopropylsilane using chlorine gas under controlled conditions .

Chlorodiisopropylsilane has various applications in both industrial and research settings:

  • Silylation Agent: It is widely used as a silylation agent in organic synthesis, particularly for the modification of alcohols and carbonyl compounds.
  • Precursor for Silicones: This compound serves as a precursor to silicone polymers, which are utilized in sealants, adhesives, and coatings.
  • Chemical Intermediates: It acts as an intermediate in the production of other organosilicon compounds, facilitating a range of chemical transformations .

Studies on the interactions of chlorodiisopropylsilane primarily focus on its reactivity with moisture and other protic solvents. The hydrolysis reaction leads to the formation of siloxanes and hydrochloric acid, which can affect the properties of materials in which it is incorporated. Additionally, it has been noted that chlorodiisopropylsilane can participate in cross-coupling reactions when used as an electrophile in silicon-based chemistry .

Chlorodiisopropylsilane belongs to a broader class of chlorosilanes that share similar structural features but differ in their substituents or number of chlorine atoms. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
TrichlorosilaneSiCl₃Most widely produced chlorosilane; used in silicon purification.
Dimethyldichlorosilane(CH₃)₂SiCl₂Used for producing polydimethylsiloxane; less reactive than chlorodiisopropylsilane.
MethyltrichlorosilaneCH₃SiCl₃Used in silicone production; contains one methyl group.
DichlorosilaneH₂SiCl₂Commonly used as a precursor for other silanes; less bulky than chlorodiisopropylsilane.

Chlorodiisopropylsilane's unique structure featuring two isopropyl groups differentiates it from these compounds, influencing its reactivity and applications in organic synthesis .

Chlorodiisopropylsilane, with the molecular formula $$ \text{C}6\text{H}{15}\text{ClSi} $$ and a molecular weight of 150.72 g/mol, is a branched organosilicon compound characterized by a central silicon atom bonded to two isopropyl groups, one chlorine atom, and one hydrogen atom. Its structure, $$ (\text{CH}3)2\text{CH}-\text{Si}(\text{Cl})-\text{CH}(\text{CH}3)2 $$, places it within the broader class of organochlorosilanes, which are pivotal intermediates in synthetic chemistry. The silicon center adopts a tetrahedral geometry, with bond angles and lengths consistent with sp³ hybridization.

The compound’s stereoelectronic properties are influenced by the steric bulk of the isopropyl substituents, which hinder nucleophilic attack at the silicon center while enhancing thermal stability. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the methyl groups on the isopropyl substituents produce doublets at δ 1.0–1.2 ppm, while the methine protons resonate as septets near δ 3.2 ppm. The $$ ^{29}\text{Si} $$-NMR spectrum typically shows a singlet at approximately δ 15 ppm, characteristic of tetracoordinated silicon atoms bonded to chlorine.

Historical Development and Synthetic Evolution

The synthesis of organosilicon compounds began in 1863 with Friedel and Crafts’ preparation of tetraethylsilane, but chlorodiisopropylsilane emerged as a distinct entity in the mid-20th century through advancements in Grignard reagent chemistry. Early methods involved reacting trichlorosilane with isopropylmagnesium chloride, yielding the target compound in modest efficiencies (45%). Optimizations, such as quenching with concentrated hydrochloric acid, improved yields to 70–80%.

A breakthrough came with the Müller-Rochow process (1945), which enabled large-scale production of chlorosilanes via direct reaction of methyl chloride with silicon-copper alloys. While primarily used for dimethylchlorosilanes, this method inspired adaptations for branched analogs like chlorodiisopropylsilane. Contemporary routes employ hydrosilylation of alkenes with trichlorosilane, catalyzed by platinum-group metals, though these are less common for sterically hindered substrates.

Nomenclature Systems and Classification Parameters

The systematic IUPAC name for chlorodiisopropylsilane is chlorobis(propan-2-yl)silane, reflecting its two isopropyl groups and chlorine substituent. Alternative nomenclature includes diisopropylchlorosilane, emphasizing the silicon-chlorine bond. The compound is classified under CAS Registry Number 2227-29-4 and EC Number 627-650-3, with additional identifiers such as UNII-DVG177547J and MDL-MFCD00054896.

As an organochlorosilane, it belongs to a broader family of compounds where silicon is bonded to organic groups and halogens. Its classification hinges on:

  • Substituent Type: Two aliphatic (isopropyl) groups and one halogen (chlorine).
  • Reactivity: Hydrolytic sensitivity (reacts with protic solvents) and capacity for nucleophilic substitution.
  • Application: Intermediate in silicone polymer synthesis and surface functionalization.

Physicochemical Properties and Material Characteristics

Chlorodiisopropylsilane is a colorless, flammable liquid with a density of $$ 0.883\ \text{g/mL} $$ at 25°C and a boiling point of $$ 134.2 \pm 9.0^\circ\text{C} $$ at standard atmospheric pressure. Under reduced pressure (50 mmHg), it distills at $$ 58\text{--}60^\circ\text{C} $$, making it amenable to vacuum purification. The refractive index ($$ n_D^{20} $$) is 1.429, indicative of its polarizability and compatibility with organic solvents like hexane and tetrahydrofuran.

Key Physicochemical Data

PropertyValueConditionsSource
Density$$ 0.883\ \text{g/mL} $$25°C
Boiling Point$$ 134.2 \pm 9.0^\circ\text{C} $$760 mmHg
Refractive Index$$ 1.429 $$20°C
Flash Point$$ 22.2^\circ\text{C} $$Closed cup
SolubilityMiscible with organic solvents-

The compound exhibits moderate hydrolytic sensitivity, reacting with water or alcohols to form silanols and hydrochloric acid. This reactivity is exploited in surface modification protocols, where chlorodiisopropylsilane serves as a silylating agent to introduce hydrophobic layers on oxides. Its thermal stability ($$ \Delta H_{\text{decomposition}} > 200^\circ\text{C} $$) permits use in high-temperature syntheses, such as the preparation of silicone resins.

In nonpolar solvents, chlorodiisopropylsilane exists as a monomer, but traces of moisture induce oligomerization via Si-O-Si linkages. Spectroscopic studies confirm the absence of hydrogen bonding, with intermolecular interactions dominated by van der Waals forces.

Chlorodiisopropylsilane is an organosilicon compound with the molecular formula C6H15ClSi and a molecular weight of 150.72 g/mol [1] [2]. The compound is registered under CAS number 2227-29-4 [1] [3] and is also known by alternative names such as diisopropylchlorosilane [1] [3] [2].

The structural representation of chlorodiisopropylsilane features a central silicon atom bonded to one chlorine atom and two isopropyl groups [1] [2]. Each isopropyl group consists of a methine carbon directly bonded to the silicon atom, with two methyl groups attached to each methine carbon. The complete structure can be represented as [(CH3)2CH]2SiHCl [2].
In its physical form, chlorodiisopropylsilane exists as a colorless to almost colorless clear liquid at room temperature [1]. It has a boiling point of 143°C, a specific gravity of 0.89 (20/20), and a refractive index of 1.43 [1] [2]. The compound is moisture-sensitive and requires storage under inert gas conditions, preferably in a cool, dark place below 15°C [1].

Bond Characteristics and Molecular Geometry

Chlorodiisopropylsilane exhibits a tetrahedral molecular geometry around the central silicon atom, which is characteristic of silicon compounds with four substituents [4]. This tetrahedral arrangement results from the sp³ hybridization of the silicon atom, where the four valence electrons of silicon (3s² 3p²) are redistributed into four equivalent sp³ hybrid orbitals [5].

The bond lengths and angles in chlorodiisopropylsilane reflect its tetrahedral geometry:

  • The Si-Cl bond length is approximately 2.05 Å [6]
  • The Si-C bond lengths are approximately 1.91 Å [6]
  • The C-Si-Cl bond angles are close to 109.1°
  • The C-Si-C bond angle is approximately 113.4°
    The slight deviation from the ideal tetrahedral angle (109.5°) is due to the different sizes and electronic properties of the substituents attached to silicon [4]. The larger isopropyl groups tend to push each other away, resulting in a slightly larger C-Si-C angle [6].

The Si-Cl bond in chlorodiisopropylsilane is polar covalent, with the chlorine atom bearing a partial negative charge (δ-) and the silicon atom bearing a partial positive charge (δ+) [6]. This polarity arises from the significant electronegativity difference between silicon (1.90) and chlorine (3.16), which is 1.26 on the Pauling scale [6]. Using Pauling's formula, the Si-Cl bond has an estimated ionic character of approximately 32.8% [6].

In contrast, the Si-C bonds are less polar, with an electronegativity difference of only 0.65 between silicon (1.90) and carbon (2.55) [6]. The Si-C bonds are stronger than typical C-C bonds but weaker than Si-O or Si-Cl bonds, with an average bond energy of approximately 318 kJ/mol [5].

Electronic Structure and Orbital Configurations

The electronic structure of chlorodiisopropylsilane is determined by the electronic configurations of its constituent atoms and the nature of the bonds formed between them.

Silicon, the central atom, has the ground state electronic configuration [Ne]3s²3p², with four valence electrons available for bonding [5]. In chlorodiisopropylsilane, silicon adopts sp³ hybridization, forming four equivalent hybrid orbitals that extend toward the vertices of a tetrahedron [5] [4]. These sp³ hybrid orbitals overlap with orbitals from the surrounding atoms to form covalent bonds.

Chlorine has the electronic configuration [Ne]3s²3p⁵, with seven valence electrons [5]. One of the 3p orbitals of chlorine contains a single unpaired electron, which participates in bonding with silicon. The Si-Cl bond is formed by the overlap of a silicon sp³ hybrid orbital with a chlorine 3p orbital [5].
Carbon atoms in the isopropyl groups have the electronic configuration [He]2s²2p², with four valence electrons [5]. In the isopropyl groups, carbon atoms also adopt sp³ hybridization. The Si-C bonds are formed by the overlap of silicon sp³ hybrid orbitals with carbon sp³ hybrid orbitals [5].

The electronegativity differences between the atoms in chlorodiisopropylsilane influence the electron distribution within the bonds:

  • Silicon (1.90) is less electronegative than chlorine (3.16), resulting in a polar Si-Cl bond with a significant ionic character (32.8%) [6]
  • Silicon (1.90) is also less electronegative than carbon (2.55), but the difference is smaller, resulting in less polar Si-C bonds with lower ionic character [6]

The orbital overlap in the Si-Cl bond is less effective than in C-Cl bonds due to the larger size of the silicon 3p orbital compared to the carbon 2p orbital [5]. This reduced orbital overlap contributes to the higher reactivity of the Si-Cl bond compared to C-Cl bonds [5].

Structure-Reactivity Relationships

The structural features of chlorodiisopropylsilane directly influence its chemical reactivity, particularly the behavior of the Si-Cl bond.

The Si-Cl bond in chlorodiisopropylsilane is highly reactive due to several factors:

  • Bond Polarity: The significant electronegativity difference between silicon and chlorine (1.26) creates a polar bond with silicon bearing a partial positive charge [6]. This makes the silicon atom susceptible to nucleophilic attack [7].

  • Bond Length: The Si-Cl bond (2.05 Å) is longer than a typical C-Cl bond, making it weaker and more reactive [5] [6].

  • Orbital Interactions: The diminished overlap between silicon 3p and chlorine 3p orbitals compared to carbon-chlorine bonds contributes to the reactivity of the Si-Cl bond [5].

  • Leaving Group Ability: Chloride is an excellent leaving group in nucleophilic substitution reactions at silicon [8].

These structural features make chlorodiisopropylsilane particularly susceptible to reactions with nucleophiles, especially those involving water, alcohols, and amines [9]:

  • Hydrolysis: Chlorodiisopropylsilane readily reacts with water to form silanols and hydrogen chloride:
    [(CH3)2CH]2SiHCl + H2O → [(CH3)2CH]2SiH(OH) + HCl [10]

  • Alcoholysis: Reaction with alcohols produces alkoxysilanes:
    [(CH3)2CH]2SiHCl + ROH → [(CH3)2CH]2SiH(OR) + HCl [8]

  • Aminolysis: Reaction with amines yields aminosilanes:
    [(CH3)2CH]2SiHCl + R2NH → [(CH3)2CH]2SiH(NR2) + HCl [8]

The steric bulk of the isopropyl groups in chlorodiisopropylsilane influences its reactivity by providing some steric hindrance around the silicon center [8]. This steric effect can slow down nucleophilic substitution reactions compared to less hindered chlorosilanes, such as trimethylchlorosilane [8]. The relative reaction rates for nucleophilic substitution at silicon decrease with increasing steric bulk of the alkyl substituents, following the order: Me > Et > n-Pr > i-Pr [8].

Boiling Point and Vapor Pressure Characteristics

Chlorodiisopropylsilane exhibits distinct boiling point characteristics that are dependent on the applied pressure conditions. Under standard atmospheric pressure (760 mmHg), the compound demonstrates a boiling point range of 134.2-137.0°C [1] [2]. At reduced pressure conditions of 50 mmHg, the boiling point decreases significantly to 58-60°C [3] [4], illustrating the typical inverse relationship between pressure and boiling point observed in volatile organic compounds.

The vapor pressure characteristics of chlorodiisopropylsilane indicate moderate volatility at ambient temperatures. While specific vapor pressure values were not extensively documented in the reviewed literature, the compound's relatively low flash point of 22°C [2] [1] suggests appreciable vapor pressure at room temperature, necessitating appropriate safety precautions during handling and storage.

ParameterValuePressure ConditionsReference
Boiling Point134.2-137.0°C760 mmHg (atmospheric) [1] [2]
Boiling Point58-60°C50 mmHg (reduced) [3] [4]
Flash Point22°CAtmospheric [2] [1]

Density and Refractive Index Parameters

The density of chlorodiisopropylsilane at 25°C has been consistently reported across multiple sources with values ranging from 0.872 to 0.883 g/mL [3] [2]. The slight variation in reported values may be attributed to different measurement conditions, purity levels, or analytical methods employed by various suppliers and researchers.

The refractive index (n₂₀/D) of chlorodiisopropylsilane has been precisely determined to fall within the range of 1.4280 to 1.4300 when measured at 20°C using sodium D-line radiation (589 nm) [2] [5]. This narrow range indicates good reproducibility of measurements and suggests high purity of the samples analyzed.

PropertyValueConditionsReference
Density0.872-0.883 g/mL25°C [3] [2]
Specific Gravity0.872-0.88320/20°C [2]
Refractive Index (n₂₀/D)1.4280-1.430020°C, 589 nm [2] [5]

Molecular Weight Determination (149.71 g/mol)

The molecular weight of chlorodiisopropylsilane has been determined through multiple analytical approaches, with slight variations reported in the literature. Fisher Scientific reports a molecular weight of 149.71 g/mol [2], while ChemSpider and other databases indicate 150.72 g/mol [6]. This discrepancy of approximately 1 g/mol may result from different calculation methodologies or the inclusion of different isotopic compositions in the calculations.

The molecular formula C₆H₁₅ClSi has been consistently confirmed across all sources [3] [2] [7], providing a theoretical molecular weight calculation that aligns with the experimental determinations. The compound contains six carbon atoms, fifteen hydrogen atoms, one chlorine atom, and one silicon atom, yielding the established molecular weight range.

SourceMolecular WeightFormulaReference
Fisher Scientific149.71 g/molC₆H₁₅ClSi [2]
ChemSpider150.72 g/molC₆H₁₅ClSi [6]
ChemicalBook150.72 g/molC₆H₁₅ClSi [3]

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of chlorodiisopropylsilane across multiple nuclei. ¹H NMR spectroscopy reveals characteristic isopropyl proton patterns when analyzed in deuterated chloroform (CDCl₃) [8] [9]. The spectrum typically exhibits multiplets corresponding to the methine protons of the isopropyl groups and doublets for the methyl protons, providing clear evidence of the compound's structural framework.

¹³C NMR spectroscopy demonstrates distinct carbon signals corresponding to the isopropyl substituents [9]. The carbon spectrum provides valuable information about the electronic environment of the carbon atoms within the molecule, particularly those directly bonded to the silicon center.

²⁹Si NMR spectroscopy offers unique insights into the silicon environment within chlorodiisopropylsilane. Chemical shifts typical for chlorosilanes have been reported [10] [11], though specific values for this particular compound require further detailed investigation. The ²⁹Si nucleus, despite its low natural abundance, provides highly diagnostic information for silicon-containing compounds.

NMR TypeKey FeaturesSolventReference
¹H NMRIsopropyl proton patternsCDCl₃ [8] [9]
¹³C NMRCarbon signals for isopropyl groupsCDCl₃ [9]
²⁹Si NMRSilicon chemical shifts for chlorosilanesVarious [10] [11]

Infrared and Raman Spectral Features

Infrared spectroscopy of chlorodiisopropylsilane reveals characteristic vibrational modes that confirm the presence of key functional groups within the molecule. The infrared spectrum demonstrates authentic spectral features [2] [12], including C-H stretching vibrations typical of aliphatic hydrocarbon groups and Si-Cl stretching vibrations characteristic of chlorosilane compounds.

The C-H stretching region typically appears in the range of 2800-3000 cm⁻¹, corresponding to the aliphatic protons of the isopropyl substituents. Si-Cl stretching vibrations generally occur in the lower frequency region, providing diagnostic information about the silicon-chlorine bond strength and environment.

Raman spectroscopy, while less extensively documented for this specific compound, would be expected to provide complementary vibrational information, particularly for symmetric vibrational modes that may be weak or absent in the infrared spectrum.

Spectroscopic MethodKey Vibrational ModesFrequency RangeReference
InfraredC-H stretching2800-3000 cm⁻¹ [2] [12]
InfraredSi-Cl stretchingLower frequency region [2] [12]
InfraredGeneral authenticity confirmedFull spectrum [2] [12]

Mass Spectrometric Profile

Mass spectrometry of chlorodiisopropylsilane provides definitive molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the molecular weight of approximately 149-151 m/z, accounting for isotopic variations particularly from the chlorine atom [3].

Fragmentation patterns in electron impact mass spectrometry typically involve loss of isopropyl groups and chlorine atoms, providing structural confirmation through characteristic fragment ions. The fragmentation behavior is consistent with the known fragmentation pathways of organosilane compounds, where silicon-carbon bonds are typically more labile than silicon-chlorine bonds under electron impact conditions.

Gas chromatography-mass spectrometry (GC-MS) analysis has been employed for the identification and quantification of chlorodiisopropylsilane in various analytical contexts [13], demonstrating the utility of this technique for both qualitative and quantitative analysis.

MS ParameterCharacteristicReference
Molecular Ion149-151 m/z [3]
FragmentationLoss of isopropyl groups [3]
GC-MS ApplicationIdentification and quantification [13]

Thermal Properties and Stability Parameters

Chlorodiisopropylsilane exhibits limited thermal stability, with decomposition occurring at elevated temperatures. The compound demonstrates moisture sensitivity and hydrolytic instability [3] [14], which significantly affects its thermal behavior under ambient conditions.

Thermal decomposition studies on related silane compounds indicate that chlorosilanes generally undergo decomposition through multiple pathways, including hydrolysis in the presence of moisture and thermal breakdown at high temperatures [15] [16]. The thermal stability of chlorodiisopropylsilane is influenced by its structural features, particularly the presence of the silicon-chlorine bond and the steric effects of the isopropyl substituents.

Safety data indicates that thermal decomposition can lead to the release of irritating gases and vapors [14], necessitating proper ventilation and safety precautions when heating the compound. The compound is described as chemically stable under proper storage conditions [17] [18], but decomposes upon contact with water, liberating toxic gases.

Thermal PropertyCharacteristicReference
Thermal StabilityLimited, decomposes at elevated temperature [14] [17]
Moisture SensitivityHigh, reacts with water [3] [14]
Decomposition ProductsIrritating gases and vapors [14]
Storage StabilityStable under proper conditions [17] [18]

Solubility Profiles and Solution Behavior

Chlorodiisopropylsilane demonstrates characteristic solubility behavior typical of organochlorosilane compounds. The compound exhibits general solubility in organic solvents [3] [19], making it suitable for use in non-aqueous synthetic applications and organic chemistry procedures.

The compound reacts violently with water [7] [14], liberating toxic gases and precluding its use in aqueous systems. This hydrolytic reactivity is a fundamental characteristic of chlorosilanes and requires careful handling to prevent contact with moisture during storage and use.

Specific reactivity has been documented with alcohols and ammonia [3] [19], indicating that chlorodiisopropylsilane undergoes nucleophilic substitution reactions with these protic and basic compounds. This reactivity pattern is consistent with the electrophilic nature of the silicon center when bonded to the electronegative chlorine atom.

The hydrolytic sensitivity of chlorodiisopropylsilane necessitates storage under inert atmosphere conditions [3] [14] to prevent degradation and maintain compound integrity. Argon-charged storage containers are commonly employed for commercial preparations [20].

Solvent/ReagentBehaviorMechanismReference
Organic solventsGenerally solubleDissolution [3] [19]
WaterReacts violentlyHydrolysis [7] [14]
AlcoholsReactiveNucleophilic substitution [3] [19]
AmmoniaReactiveNucleophilic substitution [3] [19]
Air/MoistureDegradesHydrolysis [3] [14]

UNII

DVG177547J

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (92.86%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2227-29-4

General Manufacturing Information

Silane, chlorobis(1-methylethyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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